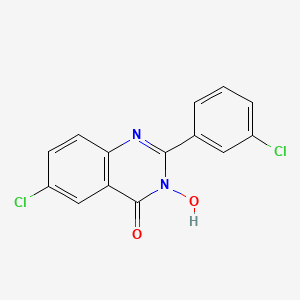

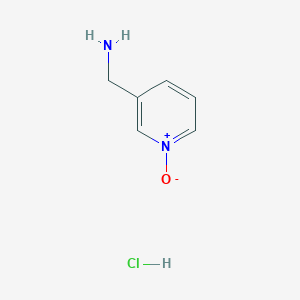

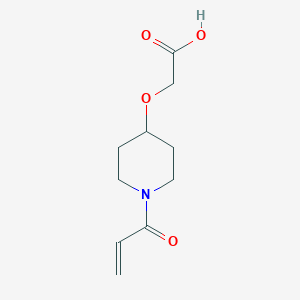

![molecular formula C24H25N3O4S2 B2363301 4-morpholin-4-ylsulfonyl-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]benzamide CAS No. 684232-79-9](/img/structure/B2363301.png)

4-morpholin-4-ylsulfonyl-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . A strategy was proposed for the synthesis of 5-(morpholin-4-yl)-N’-sulfonyl-1,2,3-thiadiazole-4-imidamides, as well as previously unknown 2-thiocarbamoylacetimidamides . The key step in the route of synthesis was the interaction of active methylene compounds, containing both amidine and thioamide groups, with arylsulfonyl azides .Chemical Reactions Analysis

The reactions of similar compounds with arylsulfonyl azides have been studied . In the case of reactions between dimorpholine derivatives of 2-thiocarbamoylacetimidamides and arylsulfonyl azides, diazo transfer did not occur. Instead, a new process was observed, producing the target molecules in one synthetic step via the formation of a triazene intermediate and the elimination of ammonia .Scientific Research Applications

Anticancer Properties

Compounds similar to 4-morpholin-4-ylsulfonyl-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]benzamide have shown promising results in anticancer research. Notably, derivatives of this compound have been synthesized and screened for their anticancer activity. These compounds have exhibited potential as new anticancer agents, as reported in studies such as the synthesis and antitumor properties of related N-(5-R-benzyl-1,3-thiazol-2-yl)-4,5-dihydro-1H-imidazole-2-carboxamides (Horishny et al., 2020).

Inhibitors of Phosphoinositide 3-Kinase

Morpholine derivatives, including 4-morpholin-4-ylsulfonyl related compounds, have been identified as potent and selective inhibitors of phosphoinositide 3-kinase. This discovery is significant for the development of new pharmacological agents targeting cancer, as evidenced by the research on 4-(1,3-Thiazol-2-yl)morpholine derivatives (Alexander et al., 2008).

Synthesis and Structural Analysis

The synthesis and structural analysis of similar compounds have been a critical area of research. Studies have focused on the detailed synthesis, including reactions and conditions necessary for the formation of these compounds, and their subsequent analysis. This research provides foundational knowledge for the development of new compounds with potential medicinal applications (Nowak et al., 2014).

Antimicrobial Activity

Compounds related to 4-morpholin-4-ylsulfonyl have been studied for their antimicrobial properties. Research on derivatives like 2-Morpholine-4ylethyl-1,2,4-triazole-3-ones has shown that these compounds possess moderate to good antimicrobial activity, highlighting their potential in addressing bacterial infections (Sahin et al., 2012).

Antiproliferative Activity

Research on benzamide derivatives of morpholine, including those similar to 4-morpholin-4-ylsulfonyl, has shown promising antiproliferative activities. These studies have focused on their effects against various cancer cell lines, offering insights into their potential therapeutic applications (Abate et al., 2011).

Mechanism of Action

Mode of Action

The compound’s mode of action involves its interaction with its targets, leading to changes in cellular processes

Biochemical Pathways

The compound is likely to affect multiple biochemical pathways due to its complex structure and potential interactions with various targets . The exact pathways and their downstream effects are currently unknown and warrant further investigation.

Pharmacokinetics

The presence of two morpholine rings in the compound is expected to significantly increase its solubility in organic solvents, which could potentially enhance its bioavailability .

Action Environment

Environmental factors can significantly influence the compound’s action, efficacy, and stability. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s interactions with its targets and its overall effectiveness .

properties

IUPAC Name |

4-morpholin-4-ylsulfonyl-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H25N3O4S2/c28-23(18-7-9-21(10-8-18)33(29,30)27-11-13-31-14-12-27)26-24-25-22(16-32-24)20-6-5-17-3-1-2-4-19(17)15-20/h5-10,15-16H,1-4,11-14H2,(H,25,26,28) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMYCQTTWYWEROR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C=CC(=C2)C3=CSC(=N3)NC(=O)C4=CC=C(C=C4)S(=O)(=O)N5CCOCC5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25N3O4S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

483.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-morpholin-4-ylsulfonyl-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

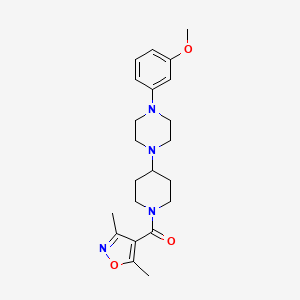

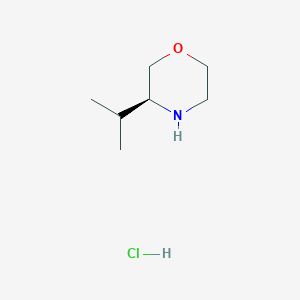

![N-(4-chlorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2363219.png)

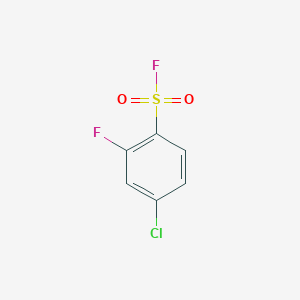

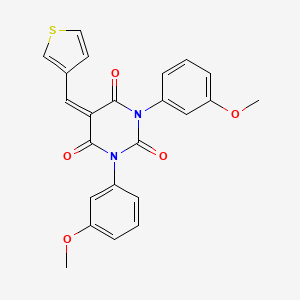

![N'-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-N-propyloxamide](/img/structure/B2363220.png)

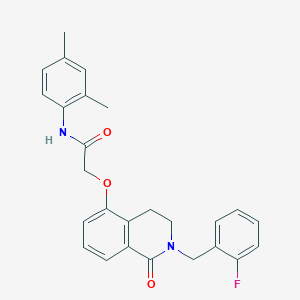

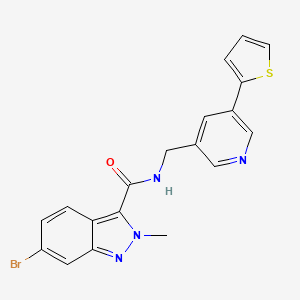

![3-[(2-chlorophenyl)methyl]-6-morpholin-4-yl-2-sulfanylidene-1H-quinazolin-4-one](/img/structure/B2363236.png)

![N-(3,5-dimethoxyphenyl)-2-(7-methyl-3-oxo-[1,2,4]triazolo[4,3-c]quinazolin-2(3H)-yl)acetamide](/img/structure/B2363237.png)

![5-phenyl-1-[4-(propan-2-yl)phenyl]-1H-imidazole-2-thiol](/img/structure/B2363239.png)